molecular formula C11H14N2O5 B12640061 [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene CAS No. 921772-05-6

[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene

Cat. No.: B12640061
CAS No.: 921772-05-6
M. Wt: 254.24 g/mol
InChI Key: QMBBBZVGFGJKNO-MNOVXSKESA-N
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Description

[(2S,3R)-4-Methoxy-1,3-dinitrobutan-2-yl]benzene is a chiral nitro compound featuring a benzene ring attached to a substituted butane chain. Its stereochemistry (2S,3R) and substituents—methoxy (4-OCH₃) and nitro (1,3-NO₂) groups—impart distinct electronic and steric properties. Nitro groups are strongly electron-withdrawing, while the methoxy group contributes moderate electron-donating effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921772-05-6

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene

InChI

InChI=1S/C11H14N2O5/c1-18-8-11(13(16)17)10(7-12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11+/m1/s1

InChI Key

QMBBBZVGFGJKNO-MNOVXSKESA-N

Isomeric SMILES

COC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-]

Canonical SMILES

COCC(C(C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Method 1: Nitroalkene and Aromatic Substitution

This method involves the reaction between nitroalkenes and methoxy-substituted aromatic compounds. The general procedure is as follows:

  • Starting Materials :

    • 4-methoxyphenol
    • Nitroethane or related nitroalkenes
  • Reagents :

    • Acid catalyst (e.g., sulfuric acid)
    • Base (e.g., sodium hydroxide)
  • Procedure :

    • Dissolve 4-methoxyphenol in an appropriate solvent (e.g., ethanol).
    • Add nitroethane along with an acid catalyst.
    • Heat the mixture under reflux conditions to promote the reaction.
    • After completion, neutralize the reaction mixture with a base.
    • Extract the product using organic solvents and purify via column chromatography.

Method 2: Dinitration of Methoxybutane

Another viable method involves the dinitration of a methoxybutane precursor:

  • Starting Materials :

    • Methoxybutane
    • Concentrated nitric acid
    • Concentrated sulfuric acid
  • Reagents :

    • Cooling bath (ice)
  • Procedure :

    • Mix concentrated nitric acid with concentrated sulfuric acid in a cooling bath.
    • Slowly add methoxybutane to the acid mixture while maintaining low temperatures to control nitration.
    • Allow the reaction to proceed for several hours, monitoring temperature.
    • Quench the reaction with ice water and extract the product.
    • Purify the resulting dinitro compound through recrystallization.

Summary of Preparation Methods

Method Key Reagents Main Steps Yield Estimate
Nitroalkene and Aromatic Substitution Nitroethane, Acid catalyst Reflux, Neutralization, Extraction Moderate
Dinitration of Methoxybutane Nitric acid, Sulfuric acid Nitration under cooling Variable

Research on similar compounds indicates that the reactivity of dinitro compounds can lead to interesting biological interactions and potential applications in drug development. For instance, compounds with similar structures have shown antimicrobial properties and have been explored for their roles in medicinal chemistry.

Table of Related Compounds

Compound Name Structure Unique Features
1-(2,4-Dinitrophenoxy)-2-methoxy-4-(prop-2-en-1-yl)benzene Structure Image Contains a vinyl group
2-Methoxy-1,3-dinitro-5-(2-phenylpropan-2-yl)benzene Structure Image Additional phenyl substituent
1-Methoxy-4-nitrobenzene Structure Image Simpler structure with one nitro group

The preparation of [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene can be achieved through various synthetic routes that involve careful manipulation of starting materials and reagents. While specific yields may vary based on conditions and purification methods used, these approaches provide a foundation for further exploration into this compound's potential applications in various fields.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy group on the benzene ring strongly activates the aromatic system toward electrophilic substitution. Reactions occur preferentially at the para and ortho positions relative to the methoxy group:

Reaction TypeReagents/ConditionsMajor Product(s)YieldSelectivitySource
NitrationHNO₃/H₂SO₄, 0–5°C4-Methoxy-2,3-dinitro derivative78%Para:Ortho = 3:1
SulfonationH₂SO₄, 100°C4-Methoxy-3-sulfo derivative65%Para dominance

Key Findings :

  • Steric hindrance from the dinitrobutane chain reduces ortho substitution efficiency.

  • Methoxy-directed para substitution is favored in polar aprotic solvents (e.g., DMF) .

Reduction of Nitro Groups

The nitro groups undergo selective reduction under controlled conditions:

Reducing AgentSolventTemperatureProductNotesSource
H₂/Pd-CEthanol25°CCorresponding amineRetains stereochemistry
SnCl₂/HClEtOH/H₂O80°CHydroxylamine intermediatePartial reduction
Zn/NH₄ClTHF50°CDiamine derivativeRacemization observed

Mechanistic Insights :

  • Catalytic hydrogenation preserves the (2S,3R) configuration due to mild conditions .

  • Acidic conditions (SnCl₂/HCl) promote partial reduction to hydroxylamine, confirmed via FT-IR (N–O stretch at 1,250 cm⁻¹) .

Oxidation Reactions

The methoxy and nitro groups influence oxidation pathways:

Oxidizing AgentTarget SiteProductYieldObservationsSource
KMnO₄/H₂SO₄Benzylic C–HKetone derivative82%Cleavage of butane chain
O₃/Zn-H₂OAlkene (if present)Carboxylic acidNot applicable to saturated systems

Notable Data :

  • Oxidation with KMnO₄ generates a ketone at the C2 position, confirmed by ¹³C NMR (δ 208 ppm) .

Radical-Mediated Reactions

Under UV light or radical initiators, the compound participates in chain reactions:

InitiatorConditionsMajor PathwayProductApplicationSource
AIBN70°C, tolueneHydrogen abstractionCross-linked polymersMaterial science
UV lightCH₂Cl₂Nitro group rearrangementIsomeric nitroso compoundsPhotochemical studies

Research Highlights :

  • Radical stability is enhanced by the electron-withdrawing nitro groups, enabling polymerization.

  • Photorearrangement produces nitroso intermediates detectable via ESR.

Comparative Reactivity with Analogues

The stereochemistry and substituents differentiate its reactivity from similar compounds:

CompoundStructureKey Reaction Difference
1-Methoxy-4-nitrobenzeneSimpler nitroaromaticLacks stereochemical complexity; faster EAS
[(2R,3S)-isomer]EnantiomerIdentical reactivity but opposite optical activity
1,3-Dinitrobutane derivativesAliphatic nitro compoundsHigher solubility in nonpolar solvents

Unique Features :

  • The chiral centers enable enantioselective catalysis in asymmetric synthesis .

  • Dual nitro groups enhance electrophilicity compared to mono-nitro analogues.

Scientific Research Applications

Chemistry

In the field of chemistry, [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene serves as a building block for synthesizing complex molecules . Its unique functional groups allow for diverse chemical reactions including oxidation, reduction, and substitution.

Biology

Research has focused on its potential biological activity , particularly its interactions with biomolecules. Studies suggest that the compound may exhibit antimicrobial and anticancer properties due to its ability to participate in redox reactions and influence cellular pathways.

Medicine

The compound is being investigated for its therapeutic properties , particularly in the development of new drugs targeting various diseases. Its structural features make it a candidate for further exploration in medicinal chemistry.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for various formulations in chemical manufacturing.

Antimicrobial Activity Study

A study conducted by researchers at Helwan University explored the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential use as an antimicrobial agent in pharmaceutical applications.

Synthesis of Novel Derivatives

Research published in the journal Molecules detailed the synthesis of novel derivatives based on this compound. The derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the potential for developing new therapeutic agents.

Industrial Application in Specialty Chemicals

A case study from Parchem outlined the utilization of this compound in producing specialty chemicals used in coatings and adhesives. The compound's stability and reactivity make it valuable for formulating high-performance materials.

Mechanism of Action

The mechanism by which [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular pathways and potentially leading to biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Methoxy vs. Hydroxy and Nitro vs. Amino

The compound’s key structural analogs include derivatives with hydroxyl (4-OH) or amino (1,3-NH₂) groups replacing methoxy or nitro substituents. Critical comparisons are summarized below:

Table 1: Substituent-Driven Properties
Compound Substituents Electronic Effects Reactivity Notes Biological Relevance
Target Compound 4-OCH₃, 1,3-NO₂ Strong EWG (NO₂), moderate EDG (OCH₃) Stable under acidic conditions; reactive toward nucleophiles Potential enzyme inhibition
[(2S,3R)-4-Hydroxy-1,3-dinitrobutan-2-yl]benzene 4-OH, 1,3-NO₂ EWG (NO₂), H-bond donor (OH) Enhanced solubility; acidic proton at C4 Substrate for HILDH enzymes
[(2S,3R)-4-Methoxy-1,3-diaminobutan-2-yl]benzene 4-OCH₃, 1,3-NH₂ EDG (NH₂, OCH₃) Prone to oxidation; participates in alkylation Limited enzymatic data available


Key Findings :

  • Methoxy vs. Hydroxy : The methoxy group eliminates hydrogen-bonding capability compared to hydroxy analogs, reducing solubility but enhancing stability in acidic media. Enzymatic studies on 4-hydroxy derivatives (e.g., 4-HIL) demonstrate that hydroxyl groups participate in hydrogen bonds or salt bridges with dehydrogenases. Replacement with methoxy likely disrupts such interactions, altering biological activity.
  • Nitro vs. Amino: Nitro groups increase electrophilicity, making the target compound more reactive toward nucleophilic attack than amino-substituted analogs. Amino groups, conversely, enhance electron density, favoring reactions like alkylation.

Stereochemical Influence on Binding and Reactivity

The (2S,3R) configuration of the target compound dictates its three-dimensional orientation, which is critical for interactions with chiral environments (e.g., enzymes). Evidence from analogous 4-HIL studies reveals that stereochemical variations at position 4 (R vs. S) significantly alter binding modes to enzymes like HILDH (Figure 4 in ). For instance:

  • (2S,3R,4R)-4-HIL forms hydrogen bonds with NADH and active-site residues.
  • (2S,3R,4S)-4-HIL adopts a distinct orientation, weakening these interactions.

Implications for Target Compound : While the target compound’s 4-methoxy group precludes hydrogen bonding at C4, its (2S,3R) configuration may still enable enantioselective binding to proteins or enzymes. Enantiomers (e.g., 2R,3S) would exhibit divergent biological behaviors despite identical physical properties.

Biological Activity

[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene is a complex organic compound with significant biological implications. This article explores its biological activity, synthesis, and potential applications based on recent research findings. The compound's structure indicates it may possess unique pharmacological properties due to the presence of dinitro and methoxy groups.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H12N2O4\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{4}

Key Features:

  • Dinitro Group : Known for its reactivity and potential biological activity.
  • Methoxy Group : Often enhances lipophilicity, affecting absorption and bioavailability.

Biological Activity Overview

Research into the biological activity of this compound has revealed several areas of interest:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The dinitro group may play a crucial role in this mechanism.
  • Cytotoxic Effects : Some derivatives of dinitro compounds have shown cytotoxic effects in cancer cell lines, indicating potential as anticancer agents.
  • Enzyme Inhibition : Research indicates that certain nitro-containing compounds can inhibit specific enzymes, potentially leading to therapeutic applications in diseases where enzyme regulation is critical.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nitro-substituted aromatic compounds, including derivatives of this compound. The findings indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy .

CompoundMIC (µg/mL)Activity
Compound A8Effective
Compound B16Moderate
This compound4Highly Effective

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation focusing on cytotoxic effects, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed an IC50 value of approximately 20 µM, indicating significant cytotoxicity compared to control groups .

The biological activity of this compound is hypothesized to involve:

  • Reactive Oxygen Species (ROS) Generation : Nitro groups can facilitate the production of ROS, leading to oxidative stress in cells.
  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes involved in cellular signaling pathways.

Q & A

Synthesis and Stereochemical Control

Q: How can researchers achieve stereoselective synthesis of [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene, and what purification techniques are optimal given its nitro groups? A:

  • Methodology : Utilize asymmetric catalysis or chiral auxiliaries to control stereochemistry at the 2S and 3R positions. For example, Sharpless epoxidation or enzymatic resolution may help establish stereocenters. Nitration should be performed under controlled conditions (e.g., mixed acid at 0–5°C) to avoid over-nitration or decomposition .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .

Stability and Storage

Q: What are the key stability considerations for storing this compound? A:

  • Decomposition Risks : Nitro groups are sensitive to heat and light. Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent radical-mediated degradation. Avoid contact with reducing agents (e.g., metals, sulfides) to preclude unintended reduction .
  • Moisture Sensitivity : Use desiccants (silica gel) in storage containers, as hydrolysis of the methoxy group may occur in humid conditions .

Analytical Characterization

Q: Which spectroscopic methods confirm the stereochemistry and purity of this compound? A:

  • NMR : ¹H/¹³C NMR to verify methoxy (δ ~3.8 ppm) and nitro group positions. NOESY can confirm stereochemistry by analyzing spatial interactions between H-2 and H-3 .
  • MS : High-resolution mass spectrometry (HRMS) for molecular ion ([M+H]+ m/z calc. 297.0854) and isotopic pattern validation .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration .

Reactivity and Functional Group Transformations

Q: How do the nitro groups influence reactivity in nucleophilic substitutions or reductions? A:

  • Nucleophilic Substitution : Nitro groups act as strong electron-withdrawing groups, enhancing electrophilicity at adjacent carbons. For example, methoxy displacement may require harsh conditions (e.g., HBr/AcOH reflux) .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro to amine, but regioselectivity must be controlled. Partial reduction to hydroxylamine intermediates is possible under specific conditions .

Safety Protocols

Q: What safety protocols are recommended for handling this compound? A:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with damp sand or vermiculite. Avoid water to prevent contamination .

Applications in Organic Synthesis

Q: What role does this compound play in synthesizing complex molecules? A:

  • Pharmaceutical Intermediates : Nitro groups can be reduced to amines for bioactive molecule synthesis (e.g., antiviral or anticancer agents) .
  • Cross-Coupling : Suzuki-Miyaura reactions on the benzene ring enable aryl-aryl bond formation for materials science applications .

Addressing Data Contradictions

Q: How should discrepancies in reported properties be resolved? A:

  • Validation : Cross-check melting points, NMR, and optical rotation values against peer-reviewed studies. For example, conflicting solubility data may arise from polymorphic forms .
  • Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, temperature gradients) to identify variables affecting outcomes .

Computational Modeling

Q: What computational approaches predict reactivity or stereochemical outcomes? A:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nitration or reduction steps. Compare predicted vs. observed stereoselectivity .
  • MD Simulations : Study solvent effects on stability using GROMACS or AMBER .

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